molecular formula C13H14N2O4 B15333312 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B15333312
M. Wt: 262.26 g/mol
InChI Key: VXBVXYPPOLKAPH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is an imidazole derivative featuring a carboxylic acid group at position 4, a methyl group at position 5, and a 2,4-dimethoxyphenyl substituent at position 2 of the imidazole core.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-7-11(13(16)17)15-12(14-7)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17)

InChI Key

VXBVXYPPOLKAPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,4-dimethoxyphenyl precursor, which is then subjected to various chemical transformations to introduce the imidazole ring and the carboxylic acid group. Key steps in the synthesis may include:

    Nitration and Reduction: Nitration of 2,4-dimethoxybenzoic acid followed by reduction to obtain the corresponding amine.

    Cyclization: Formation of the imidazole ring through cyclization reactions involving the amine and other reagents.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or imidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial RNA polymerase, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Imidazole Positions) Phenyl Ring Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5-methyl, 4-carboxylic acid 2,4-dimethoxy ~292.3* High lipophilicity (dimethoxy groups)
2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid 5-methyl, 4-carboxylic acid 3-chloro 226.65 Electron-withdrawing Cl may enhance acidity
2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid 5-methyl, 4-carboxylic acid 2,4-dichloro 261.1 Increased acidity, potential antimicrobial
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid 4-methyl, 5-carboxylic acid 4-trifluoromethoxy 301.4 Strong electron-withdrawing CF3O group
1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid 5-carboxylic acid, 1-methyl 4-phenyl 202.21 Altered steric profile due to N-methylation

*Calculated based on molecular formula (C13H14N2O4).

Key Observations:
  • Substituent Position: The position of the carboxylic acid (C-4 vs. For example, 4-carboxylic acid derivatives (target compound) may exhibit different binding affinities compared to 5-carboxylic acid analogs .
  • Electronic Effects : The 2,4-dimethoxy groups on the phenyl ring (target compound) are electron-donating, reducing the carboxylic acid’s acidity compared to chloro- or trifluoromethoxy-substituted analogs .
  • This contrasts with trifluoromethoxy or chloro substituents, which balance hydrophobicity and polarity .

Physicochemical Properties

  • Acidity : The pKa of the carboxylic acid in the target compound is expected to be higher (less acidic) than chloro-substituted analogs due to electron-donating methoxy groups .
  • Solubility : Dimethoxy groups reduce aqueous solubility compared to polar substituents (e.g., –OH or –COO⁻), necessitating prodrug strategies for pharmaceutical applications .

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